ditert-butyl (5R)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE is a chemical compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol . This compound is known for its applications in synthetic organic chemistry, particularly in the formation of tert-butyl esters, which are widely used as protecting groups in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this synthesis is through the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . Another method involves the use of tert-butyl hydroperoxide under metal-free conditions, which allows for the smooth progression of Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot .
Industrial Production Methods
Industrial production of tert-butyl esters, including DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE, often employs continuous flow processes due to their scalability and efficiency. These methods are designed to optimize reaction conditions and maximize yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the reactions of DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE include tert-butyl hydroperoxide, which facilitates oxidation and C–O bond formation . Reaction conditions often involve the use of anhydrous solvents and specific temperature controls to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: Employed in the synthesis of biologically active molecules and natural product derivatives.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE involves its ability to act as a protecting group in organic synthesis. By forming stable tert-butyl esters, the compound prevents unwanted reactions at specific functional groups, allowing for selective modifications elsewhere in the molecule . This selective protection is crucial in multi-step synthesis processes, where precise control over reaction pathways is necessary .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl (2R,5R)-2-(Hydroxymethyl)-5-Methylpiperazine-1,4-Dicarboxylate: Similar in structure but with different functional groups.
Tert-Butyl (1S,2R,5R)-2-(Hydroxymethyl)-4-(4-Methoxyphenyl)-2,5-Dihydro-1H-Pyrrole-1-Carboxylate: Another tert-butyl ester with distinct applications.
Uniqueness
DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in organic synthesis. Its ability to form stable tert-butyl esters makes it particularly valuable in protecting group strategies .
Properties
Molecular Formula |
C16H29NO5 |
---|---|
Molecular Weight |
315.40 g/mol |
IUPAC Name |
ditert-butyl (5R)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H29NO5/c1-14(2,3)21-12(18)11-8-9-16(7,20)10-17(11)13(19)22-15(4,5)6/h11,20H,8-10H2,1-7H3/t11?,16-/m1/s1 |
InChI Key |
SALOJNIUSZBZOH-WVQRXBFSSA-N |
Isomeric SMILES |
C[C@]1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.